molecular formula C11H9ClF2O2 B12993352 2-Chloro-6-(1-(difluoromethyl)cyclopropyl)benzoic acid

2-Chloro-6-(1-(difluoromethyl)cyclopropyl)benzoic acid

Cat. No.: B12993352
M. Wt: 246.64 g/mol
InChI Key: RHKGTFGUJKYOAA-UHFFFAOYSA-N
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Description

2-Chloro-6-(1-(difluoromethyl)cyclopropyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro group at the second position and a difluoromethyl-substituted cyclopropyl group at the sixth position of the benzoic acid ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(1-(difluoromethyl)cyclopropyl)benzoic acid typically involves multiple steps. One common method includes the cyclopropanation of a suitable precursor followed by chlorination and subsequent introduction of the benzoic acid moiety. The reaction conditions often require the use of catalysts and specific reagents to achieve the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The process may include large-scale cyclopropanation reactions, chlorination under controlled conditions, and purification steps to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(1-(difluoromethyl)cyclopropyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-Chloro-6-(1-(difluoromethyl)cyclopropyl)benzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(1-(difluoromethyl)cyclopropyl)benzoic acid involves its interaction with specific molecular targets. The presence of the chloro and difluoromethyl groups can influence its binding affinity and reactivity with enzymes or receptors. The pathways involved may include inhibition or activation of certain biological processes, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    2-Chlorobenzoic acid: Lacks the difluoromethyl-cyclopropyl group.

    6-(1-(Difluoromethyl)cyclopropyl)benzoic acid: Lacks the chloro group.

    2-Chloro-6-methylbenzoic acid: Contains a methyl group instead of the difluoromethyl-cyclopropyl group.

Uniqueness

2-Chloro-6-(1-(difluoromethyl)cyclopropyl)benzoic acid is unique due to the combination of the chloro group and the difluoromethyl-cyclopropyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.

Properties

Molecular Formula

C11H9ClF2O2

Molecular Weight

246.64 g/mol

IUPAC Name

2-chloro-6-[1-(difluoromethyl)cyclopropyl]benzoic acid

InChI

InChI=1S/C11H9ClF2O2/c12-7-3-1-2-6(8(7)9(15)16)11(4-5-11)10(13)14/h1-3,10H,4-5H2,(H,15,16)

InChI Key

RHKGTFGUJKYOAA-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=C(C(=CC=C2)Cl)C(=O)O)C(F)F

Origin of Product

United States

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